molecular formula C25H29N3O2 B2717100 N-(3,4-dimethylphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine CAS No. 1226442-86-9

N-(3,4-dimethylphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2717100
CAS No.: 1226442-86-9
M. Wt: 403.526
InChI Key: NYTKHZPBGDSGMY-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, including the formation of the benzimidazole core, sulfonamide group, and the attachment of the ethylphenyl and isopropyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound’s sulfonamide group can form hydrogen bonds with target proteins, while the benzimidazole core can interact with aromatic residues through π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

[4-(3,4-dimethylanilino)-6-methoxyquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-16-9-11-28(12-10-16)25(29)24-15-23(26-19-6-5-17(2)18(3)13-19)21-14-20(30-4)7-8-22(21)27-24/h5-8,13-16H,9-12H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTKHZPBGDSGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NC3=C(C=C(C=C3)OC)C(=C2)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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